molecular formula C18H29N3O3S B7164603 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide

Cat. No.: B7164603
M. Wt: 367.5 g/mol
InChI Key: GKSDFXTUTMGRHG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a complex organic compound that features a cyclohexyl group, a dioxothiolan ring, and an imidazole moiety

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-14(2)18-19-9-10-20(18)12-17(22)21(15-6-4-3-5-7-15)16-8-11-25(23,24)13-16/h9-10,14-16H,3-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSDFXTUTMGRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, 1,1-dioxothiolane, and 2-propan-2-ylimidazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiolane derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamide derivatives, imidazole-containing molecules, and compounds with dioxothiolan rings. Examples include:

  • N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-acetamide
  • 2-(2-propan-2-ylimidazol-1-yl)acetamide
  • N-cyclohexyl-2-(2-propan-2-ylimidazol-1-yl)acetamide

Uniqueness

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

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